molecular formula C21H22N2O5S B2943230 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1396628-51-5

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2943230
CAS RN: 1396628-51-5
M. Wt: 414.48
InChI Key: IZWZBPKJILMHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound with the molecular formula C17H15N3O2S . It’s available for research use.


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) discussed the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from benzothiazole structures. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the potential of similar structures in drug discovery and antimicrobial research (Mistry & Desai, 2006).

β-Lactam Antibiotics Research

Research on β-lactam antibiotics has shown the synthesis and biological activity of azetidinyl compounds, indicating their significance in developing new classes of antibiotics. A study by Woulfe and Miller (1985) synthesized azetidinyl derivatives with potential antimicrobial activity against Gram-negative bacteria (Woulfe & Miller, 1985).

Oxazolinoazetidinones Formation

Maki et al. (1981) explored the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, providing insights into synthetic routes and reactions involving azetidinone structures. This research contributes to understanding the chemical properties and reactivity of azetidinone derivatives, which can be applied in synthesizing novel compounds with potential biological activities (Maki et al., 1981).

Antitumor and Antimicrobial Agents

Katariya et al. (2021) investigated the synthesis of novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities for their anticancer and antimicrobial activities. This study highlights the therapeutic potential of structurally complex heterocyclic compounds in treating various diseases, underscoring the importance of research on compounds like "(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone" in drug development (Katariya et al., 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the research and development of this compound are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-12-6-5-7-17-18(12)22-21(29-17)28-14-10-23(11-14)20(24)13-8-15(25-2)19(27-4)16(9-13)26-3/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWZBPKJILMHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.